molecular formula C11H13BrN2O2 B7023888 1-[(4-Bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide

1-[(4-Bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide

Cat. No.: B7023888
M. Wt: 285.14 g/mol
InChI Key: YDIZXCSJSHDOOO-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a hydroxyazetidine ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This intermediate is then subjected to a nucleophilic substitution reaction with azetidine-3-carboxylic acid, followed by hydrolysis and amide formation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxyazetidine ring can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity by blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyazetidine ring and carboxamide group distinguishes it from other bromophenyl derivatives, providing unique opportunities for interaction with biological targets and applications in material science .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-9-3-1-8(2-4-9)5-14-6-11(16,7-14)10(13)15/h1-4,16H,5-7H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIZXCSJSHDOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)Br)(C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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